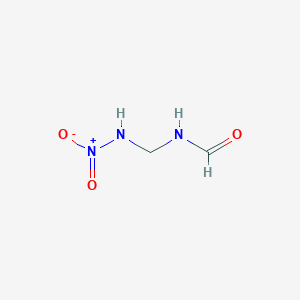

4-Nitro-2,4-diazabutanal

Description

Contextual Significance as an Explosive Transformation Product

4-Nitro-2,4-diazabutanal is not a manufactured explosive itself but is a direct consequence of the breakdown of more complex parent explosive compounds. It is recognized as a significant ring-cleavage metabolite that forms under various conditions.

The formation of NDAB has been documented through several key transformation pathways of cyclic nitramine explosives:

Alkaline Hydrolysis: Under alkaline conditions (pH > 10), explosives like RDX and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) undergo hydrolysis. This process leads to the cleavage of the explosive's ring structure and the formation of NDAB as a key, accumulating intermediate product. canada.caepa.gov Studies have shown that the hydrolysis of RDX is accompanied by the formation of one molar equivalent of nitrite (B80452) and the accumulation of NDAB. canada.caepa.gov

Aerobic Biodegradation: Several microorganisms, particularly strains of Rhodococcus, are capable of degrading RDX under aerobic conditions. nih.govresearchgate.net This biodegradation pathway involves an initial denitration of the RDX molecule, often mediated by a cytochrome P450 enzyme, which destabilizes the ring. nih.govdtic.mil This leads to ring cleavage and the subsequent formation of NDAB as a major, often dead-end, metabolite for these specific organisms. nih.gov

Photolysis: The degradation of RDX through exposure to light (photolysis) has also been shown to produce NDAB. nih.govnih.gov

Anaerobic Biodegradation: While the primary anaerobic degradation of RDX proceeds through sequential reduction of its nitro groups to nitroso derivatives (MNX, DNX, TNX), subsequent ring cleavage of these intermediates can also lead to the formation of NDAB. jmb.or.krjmb.or.kr For instance, the transformation of hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) can yield NDAB. mdpi.comacs.orgjmb.or.kr

The presence of NDAB has been detected in soil samples from ammunition manufacturing facilities contaminated with RDX and HMX, indicating that its formation is a naturally occurring attenuation process. nih.govnih.gov Its detection can serve as an indicator of the decomposition of these parent explosives. google.com

Research Imperatives and Foundational Studies

The identification of NDAB as a stable and often accumulating intermediate has driven significant research efforts. The primary imperatives for these studies include:

Understanding Degradation Pathways: Elucidating the precise chemical and biological mechanisms that lead to the formation of NDAB from RDX and HMX is fundamental. Foundational studies have used techniques like nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) to identify and confirm the structure of NDAB (C₂H₅N₃O₃) as a metabolite in microbial cultures and hydrolysis experiments. dtic.mildtic.mil

Assessing Environmental Fate: Since NDAB can accumulate in the environment, understanding its own persistence, mobility, and potential for further degradation is critical. Research has shown that while some microorganisms like Rhodococcus sp. produce NDAB as a final product, other organisms can break it down further. nih.gov

Developing Remediation Strategies: The accumulation of NDAB presents a challenge for complete remediation. A key research focus has been the isolation and characterization of microorganisms capable of degrading NDAB. A significant breakthrough was the isolation of Methylobacterium sp. strain JS178, a soil bacterium that can utilize NDAB as a sole nitrogen source, degrading it to nitrous oxide (N₂O). nih.govnih.gov This discovery points to the potential for sequential bioremediation strategies, where one set of organisms (like Rhodococcus) breaks down RDX to NDAB, and another (like Methylobacterium) completes the degradation process. nih.govnih.gov

Analytical Method Development: Accurate detection and quantification of NDAB in environmental samples are necessary for monitoring contamination and the progress of remediation efforts. Methods such as High-Performance Liquid Chromatography (HPLC) are employed for its analysis. jmb.or.kr

Foundational research has successfully identified precursor molecules to NDAB in the degradation process of RDX. For example, during alkaline hydrolysis, intermediates such as 4,6-dinitro-2,4,6-triaza-hexanal and 5-hydroxy-4-nitro-2,4-diaza-pentanal have been tentatively identified as precursors to NDAB. canada.caepa.gov

Interactive Data Tables

Below are tables summarizing key findings related to this compound.

Table 1: Formation of this compound (NDAB) from Parent Explosives

| Parent Compound | Transformation Process | Key Findings | References |

| RDX, HMX | Alkaline Hydrolysis (pH > 10) | Accumulation of NDAB as a key ring cleavage product. | canada.caepa.gov |

| RDX | Aerobic Biodegradation (Rhodococcus sp.) | Initial denitration by cytochrome P450 leads to ring cleavage and NDAB formation. | nih.govdtic.mil |

| RDX | Photolysis | NDAB is produced as a photodegradation product. | nih.govnih.gov |

| RDX (via MNX) | Anaerobic Biodegradation | Ring cleavage of the nitroso-intermediate MNX can form NDAB. | jmb.or.krjmb.or.krmdpi.comjmb.or.kr |

Table 2: Research Findings on the Degradation of this compound (NDAB)

| Research Area | Key Findings | Organism/Method | References |

| Biodegradation | Can utilize NDAB as a sole nitrogen source. | Methylobacterium sp. strain JS178 | nih.govnih.gov |

| Biodegradation | Degrades NDAB with the formation of one molar equivalent of nitrous oxide (N₂O). | Methylobacterium sp. strain JS178 | nih.govnih.gov |

| Biodegradation | The fungus is capable of biodegrading NDAB. | Phanerochaete chrysosporium | nih.govmdpi.com |

| Regulation of Degradation | Allantoin (B1664786) was found to up-regulate the enzymes involved in NDAB degradation. | Methylobacterium sp. strain JS178 | nih.govnih.gov |

| Precursor Identification | Tentatively identified as precursors to NDAB during alkaline hydrolysis of RDX. | 4,6-dinitro-2,4,6-triaza-hexanal, 5-hydroxy-4-nitro-2,4-diaza-pentanal | canada.caepa.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

479422-92-9 |

|---|---|

Molecular Formula |

C2H5N3O3 |

Molecular Weight |

119.08 g/mol |

IUPAC Name |

N-(nitramidomethyl)formamide |

InChI |

InChI=1S/C2H5N3O3/c6-2-3-1-4-5(7)8/h2,4H,1H2,(H,3,6) |

InChI Key |

RUQJXYVDASXZMO-UHFFFAOYSA-N |

SMILES |

C(NC=O)N[N+](=O)[O-] |

Canonical SMILES |

C(NC=O)N[N+](=O)[O-] |

Synonyms |

4-nitro-2,4-diazabutanal |

Origin of Product |

United States |

Synthetic Routes and Abiotic Formation of 4 Nitro 2,4 Diazabutanal

Controlled Chemical Synthesis Methodologies

While 4-Nitro-2,4-diazabutanal (NDAB) is most notably a product of hydrolysis, specific chemical synthesis methods have been developed for its production, primarily for use as an analytical standard and in research studies.

Multi-Step Synthesis from Precursors

A documented method for the synthesis of this compound involves a multi-step process starting from Methylene(bis)formamide. dtic.mil The synthesis of the precursor, Methylene(bis)formamide, is a prerequisite for this pathway. The core of the synthesis involves the nitration of Methylene(bis)formamide using acetyl nitrate, which is prepared by reacting nitric acid with acetic anhydride. dtic.mil The subsequent steps include controlled hydrolysis of the resulting precipitate with hydrochloric acid to yield the final product. dtic.mil

Another approach to produce and purify this compound for analytical identification involves the biotransformation of Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). This process utilizes the bacterium Rhodococcus sp. strain DN22, which converts RDX into NDAB, allowing for its isolation and purification. dtic.milnih.gov

Optimized Reaction Conditions and Yields

In the chemical synthesis route starting from Methylene(bis)formamide, reaction conditions are critical for successful product formation. The initial nitration step is conducted at a cooled temperature of 8-12 °C. dtic.mil Following the reaction, the product is precipitated in an ice-water mixture. The subsequent hydrolysis of the intermediate is performed using 2M HCl at 0 °C. dtic.mil The final crude product can be purified by recrystallization from a solvent mixture, such as 1,2-dichloroethane (B1671644) and isopropanol, to achieve the desired purity. dtic.mil

Hydrolytic Pathways Leading to this compound Formation

The most extensively studied route to the formation of this compound is through the abiotic degradation of cyclic nitramine explosives, particularly RDX and Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), under alkaline conditions. nih.govuni.lu This process is a key area of research for the remediation of contaminated sites. figshare.comresearchgate.net

Alkaline Hydrolysis Mechanisms of Cyclic Nitramines

The alkaline hydrolysis of monocyclic nitramines like RDX and HMX proceeds via an initial denitration step. nih.govacs.org This involves a nucleophilic attack by a hydroxide (B78521) ion (OH⁻) on an N-NO₂ group within the cyclic structure, leading to the elimination of a nitrite (B80452) ion (NO₂⁻). google.comenviro.wiki This initial loss of a nitro group destabilizes the ring, causing spontaneous ring cleavage. acs.orgacs.org

Influence of pH on Hydrolytic Transformation Kinetics

The rate of hydrolytic transformation of cyclic nitramines into this compound is highly dependent on pH. The reaction is observed to occur under alkaline conditions, typically at a pH greater than 10. figshare.comnih.govacs.org Research studies have often employed pH values in the range of 10 to 12.3 to investigate these degradation pathways. acs.orgacs.org

The kinetics of degradation vary between different cyclic nitramines. RDX undergoes hydrolysis at a significantly faster rate than HMX under similar alkaline conditions. enviro.wiki For the caged nitramine CL-20, the reaction is even more rapid, with a half-life of approximately one hour at pH 10, which decreases to minutes at higher pH levels. enviro.wiki The efficiency and the nature of the end-products of the hydrolysis are strongly influenced by the pH of the aqueous solution. researchgate.netenviro.wiki

Identification of Novel Hydrolytic Intermediates

Intensive investigation into the alkaline hydrolysis of RDX has led to the identification of previously unknown intermediates that precede the formation of this compound. nih.govacs.org The observation of these transient species has provided deeper insight into the degradation mechanism.

Using techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers have tentatively identified two key precursors to 4-NDAB:

4,6-dinitro-2,4,6-triaza-hexanal (O₂NNHCH₂NNO₂CH₂NHCHO) : This compound is considered the initial, linear product resulting from the hydrolytic cleavage of the RDX ring. nih.govgoogle.comacs.org

5-hydroxy-4-nitro-2,4-diaza-pentanal (HOCH₂NNO₂CH₂NHCHO) : This intermediate is believed to form from the hydrolysis of 4,6-dinitro-2,4,6-triaza-hexanal and is a direct precursor to 4-NDAB. researchgate.netnih.govgoogle.comacs.org

The detection of these intermediates supports the proposed mechanism that an initial denitration event is the critical step that triggers ring cleavage and subsequent decomposition to form this compound. nih.govacs.org

Photolytic Formation of this compound

The chemical compound this compound (NDAB) is recognized as a significant degradation product resulting from the photolysis of certain energetic materials. acs.orgnih.gov This aliphatic nitramine, with the chemical formula C2H5N3O3, is also known as (nitroamino)methylformamide. ethz.chnih.gov Its formation is a key step in the environmental transformation of parent explosive compounds under the influence of light. nih.gov

Photodegradation of Parent Energetic Materials

The primary parent energetic material that leads to the formation of this compound through photolysis is hexahydro-1,3,5-trinitro-1,3,5-triazine, commonly known as RDX. nih.govnih.gov RDX is a widely used military explosive, and its presence in soil and water has prompted extensive research into its environmental fate. nih.govcdc.gov

When aqueous solutions of RDX are exposed to sunlight or simulated sunlight, the compound undergoes photodegradation. nih.govcdc.gov This process involves the absorption of ultraviolet (UV) radiation, typically in the 240-350 nm range, which leads to the breakdown of the RDX molecule. cdc.gov The photolysis of RDX in water can be relatively rapid, with half-lives reported to be between 9 and 13 hours in clear, sunlit surface waters. cdc.gov

Studies have demonstrated that this compound is a principal and accumulating product of RDX photolysis in aqueous systems. acs.orgenviro.wiki It has also been detected in plant tissues, specifically in the leaves of reed canary grass, after the uptake of RDX and subsequent exposure to light, a process termed phytophotolysis. nih.gov The detection of NDAB in both aqueous photolysis experiments and plant systems suggests a common initial transformation mechanism. nih.gov

While RDX is the most prominently cited parent compound, this compound has also been identified as a key product in the alkaline hydrolysis of both RDX and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), another powerful military explosive. nih.govgoogle.com Although this is a hydrolytic rather than a photolytic process, it underscores the role of NDAB as a common breakdown product of cyclic nitramine explosives.

Table 1: Parent Energetic Materials and NDAB Formation

| Parent Compound | Common Name | Formation Process | Reference |

|---|---|---|---|

| Hexahydro-1,3,5-trinitro-1,3,5-triazine | RDX | Photolysis, Hydrolysis | nih.govnih.govnih.gov |

| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine | HMX | Hydrolysis | nih.govgoogle.com |

Reaction Pathways and Product Distribution in Photolysis

The photolytic formation of this compound from RDX proceeds through a series of complex reaction pathways initiated by the absorption of UV light. The process is believed to commence with the cleavage of the nitrogen-nitro group (N-NO2) bond within the RDX ring structure. enviro.wiki

A proposed mechanism involves an initial denitration of the RDX molecule, leading to the formation of unstable intermediates. acs.orgnih.gov This is followed by the cleavage of the triazine ring. In one study, the photolysis of RDX at 350 nm led to the formation of two key intermediate products with the molecular formula C3H7N5O5 before the accumulation of this compound. acs.orgnih.gov The removal of these intermediates was directly linked to the formation of NDAB. acs.orgnih.gov

The product distribution in RDX photolysis is diverse, with this compound being a major identified organic product. enviro.wiki Other products detected in aqueous RDX photolysis experiments include smaller molecules and inorganic ions.

Table 2: Products Identified in the Photolysis of RDX

| Product | Chemical Formula | Reference |

|---|---|---|

| This compound | C2H5N3O3 | acs.orgenviro.wiki |

| Nitrite | NO2- | nih.govenviro.wiki |

| Nitrate | NO3- | enviro.wiki |

| Formaldehyde | HCHO | nih.govnih.gov |

| Formic Acid | HCOOH | nih.gov |

| Formamide | NH2CHO | nih.govenviro.wiki |

The identification of these products provides insight into the complete mineralization pathway of RDX, where the initial formation of this compound is a critical step. acs.orgnih.gov The process emphasizes that initial denitration is a key mechanism responsible for the ring cleavage and subsequent decomposition of RDX in water under photolytic conditions. acs.orgnih.gov

Biotic Transformation and Degradation Mechanisms of 4 Nitro 2,4 Diazabutanal

Microbial Formation from Energetic Compounds

The formation of 4-nitro-2,4-diazabutanal is intrinsically linked to the biodegradation of the explosive compound RDX. Various microorganisms have been identified that can transform RDX, leading to the accumulation of NDAB as a ring-cleavage metabolite. nih.govnih.gov This process is a critical first step in the natural attenuation and bioremediation of RDX-contaminated sites. nih.govasm.org

Aerobic Biotransformation Pathways (e.g., RDX to this compound)

Under aerobic conditions, the biotransformation of RDX to this compound is a well-documented pathway. jmb.or.krresearchgate.net The process is initiated by the denitration of the RDX molecule, which destabilizes the triazine ring. acs.orgnih.gov This initial enzymatic attack leads to ring cleavage and the subsequent formation of NDAB. acs.orgnih.gov Studies have shown that this aerobic degradation can result in the conversion of a significant portion of RDX into NDAB, which can accumulate as a dead-end product in some cases. asm.orgacs.orgnih.gov

The proposed mechanism involves an initial denitration, potentially followed by a second denitration, leading to an unstable intermediate that spontaneously undergoes hydrolytic ring cleavage to yield this compound. asm.orgpnas.org This pathway is distinct from anaerobic degradation routes, which often involve the sequential reduction of the nitro groups to form nitroso derivatives. nih.gov

Role of Specific Bacterial Genera (e.g., Rhodococcus spp.)

Several species within the bacterial genus Rhodococcus have been identified as key players in the aerobic degradation of RDX and the subsequent formation of this compound. nih.govserdp-estcp.mil Strains such as Rhodococcus sp. strain DN22, Rhodococcus sp. strain A, and Rhodococcus rhodochrous strain 11Y have demonstrated the ability to utilize RDX as a sole nitrogen source, aerobically transforming it and producing NDAB. nih.govasm.orgserdp-estcp.milresearchgate.net

These bacteria initiate the degradation of RDX through an initial denitration step, which ultimately leads to the cleavage of the heterocyclic ring and the formation of NDAB. asm.orgnih.gov In some instances, NDAB accumulates as a terminal metabolite during RDX degradation by Rhodococcus species. ethz.ch The widespread presence of Rhodococcus in soil environments underscores their importance in the natural attenuation of RDX.

Enzymatic Systems Involved in Initial Denitration and Ring Cleavage (e.g., Cytochrome P450)

The enzymatic machinery responsible for the initial denitration and subsequent ring cleavage of RDX in aerobic bacteria, particularly in Rhodococcus species, involves cytochrome P450 monooxygenases. nih.govasm.org The P450 system, specifically a novel P450 enzyme designated XplA, has been identified in Rhodococcus rhodochrous strain 11Y and is crucial for RDX degradation. pnas.orgfrontiersin.org

This enzyme system catalyzes the reductive denitration of RDX. frontiersin.org It is proposed that the cytochrome P450 enzyme facilitates single-electron transfers to the RDX molecule, causing denitration and leading to the formation of an unstable intermediate that decomposes to this compound. asm.org The activity of these cytochrome P450 enzymes is a critical determinant in the rate and extent of RDX biotransformation to NDAB. asm.orgresearchgate.net

Biotic Degradation of this compound

While some microorganisms produce this compound as a final product of RDX degradation, other microbes possess the capability to further break down this intermediate. nih.govasm.org The biodegradation of NDAB is a crucial step for the complete mineralization of RDX in the environment.

Microbial Degradation Pathways and Intermediates (e.g., Methylobacterium sp., Phanerochaete chrysosporium)

The degradation of this compound has been observed in different microorganisms, including bacteria and fungi. The pink-pigmented facultative methylotroph, Methylobacterium sp. strain JS178, has been isolated from soil and can degrade NDAB, utilizing it as a sole nitrogen source. nih.govnih.gov This degradation is accompanied by the formation of nitrous oxide (N₂O). nih.govnih.gov

The white-rot fungus Phanerochaete chrysosporium is also capable of degrading NDAB. asm.orgnih.gov Ligninolytic cultures of this fungus have been shown to effectively degrade NDAB, with manganese-dependent peroxidase, rather than lignin (B12514952) peroxidase, identified as the responsible enzyme. asm.orgnih.gov During the degradation of NDAB by P. chrysosporium, nitrous oxide is produced stoichiometrically. asm.org The degradation process by both Methylobacterium and Phanerochaete chrysosporium represents a key step towards the complete mineralization of the carbon and nitrogen from the original RDX molecule. nih.govasm.org

Stoichiometry of Nitrogen and Carbon Transformation during Biodegradation

The stoichiometry of nitrogen and carbon transformation during the biodegradation of this compound provides insight into the metabolic fate of this compound.

In studies with Methylobacterium sp. strain JS178, the degradation of NDAB as a sole nitrogen source results in the formation of one molar equivalent of nitrous oxide (N₂O). nih.govnih.gov Growth yield comparisons with other nitrogen sources revealed that one nitrogen equivalent is assimilated from each mole of NDAB, completing the nitrogen mass balance. nih.govnih.gov Radiotracer experiments using [¹⁴C]NDAB (produced from [¹⁴C]RDX) showed that strain JS178 mineralized one carbon atom of the NDAB molecule. nih.govnih.gov

For Phanerochaete chrysosporium, the degradation of NDAB in liquid cultures also leads to the stoichiometric production of N₂O. asm.org When [¹⁴C]NDAB was used, the production of ¹⁴CO₂ increased significantly compared to the initial degradation of [¹⁴C]RDX by Rhodococcus sp. strain DN22 alone, indicating substantial mineralization of the carbon from NDAB by the fungus. asm.org Specifically, the production of ¹⁴CO₂ increased from 30% (with DN22 only) to 76% when subsequently incubated with the fungus. asm.orgnih.gov

Table 1: Key Microorganisms in this compound Transformation

| Microbial Genus/Species | Role | Key Process | References |

|---|---|---|---|

| Rhodococcus spp. | Formation of NDAB | Aerobic degradation of RDX via denitration and ring cleavage. | nih.govasm.orgasm.orgresearchgate.netdtic.mil |

| Methylobacterium sp. | Degradation of NDAB | Utilizes NDAB as a sole nitrogen source, producing nitrous oxide. | nih.govnih.gov |

Table 2: Stoichiometric Data for this compound Biodegradation

| Microorganism | Substrate | Product(s) | Stoichiometry | References |

|---|---|---|---|---|

| Methylobacterium sp. strain JS178 | This compound | Nitrous Oxide (N₂O) | ~1 mole N₂O per mole of NDAB degraded. | nih.govnih.gov |

| Methylobacterium sp. strain JS178 | This compound | Assimilated Nitrogen | 1 N equivalent assimilated per mole of NDAB. | nih.govnih.gov |

| Methylobacterium sp. strain JS178 | [¹⁴C]this compound | ¹⁴CO₂ | Mineralization of 1 carbon atom. | nih.govnih.gov |

| Phanerochaete chrysosporium | This compound | Nitrous Oxide (N₂O) | Stoichiometric production. | asm.org |

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine | |

| Nitrous Oxide | |

| Carbon Dioxide | |

| Nitrite (B80452) | |

| Formaldehyde | |

| Allantoin (B1664786) | |

| Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine | |

| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine | |

| Methylenedinitramine | |

| Ammonia | |

| Formic Acid | |

| Nitramide | |

| Bis(hydroxymethyl)nitramine | |

| Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine | |

| 2,4,6-trinitrotoluene | |

| Pentahydro-3,5-dinitro-1,3,5-triazacyclohex-1-ene | |

| O2NNHCH2NNO2CH2NHCHO |

Molecular Mechanisms of Biodegradation

The biodegradation of this compound (NDAB) is accomplished by certain microorganisms that can utilize it as a source of nitrogen. nih.govdtic.mil A key bacterium identified in this process is Methylobacterium sp. strain JS178, a pink-pigmented facultative methylotroph isolated from soil. nih.govdtic.mil This strain degrades NDAB, leading to the formation of one molar equivalent of nitrous oxide (N₂O). nih.govdtic.mil

While the precise enzymatic pathway in Methylobacterium has been a subject of study, evidence points towards the potential involvement of amidohydrolases. osti.govwhiterose.ac.uk Research into the degradation of NDAB has suggested a link to the purine (B94841) catabolic pathway. nih.govosti.govwhiterose.ac.uk Specifically, the degradation of allantoin, an intermediate in purine breakdown, also requires an amidohydrolase for its decomposition. whiterose.ac.uk The observation that Methylobacterium sp. strain JS178 can grow on allantoin, and that allantoin's presence induces the enzymes needed for NDAB degradation, strongly suggests that an amidohydrolase-like enzyme is a critical component in the molecular mechanism of NDAB breakdown. nih.govwhiterose.ac.uk This type of enzyme would likely catalyze the hydrolytic cleavage of amide bonds within the NDAB molecule or its metabolites.

Factors Influencing Biotic Degradation Kinetics

The rate and efficiency of this compound biodegradation are significantly influenced by environmental conditions, particularly the availability of nitrogen sources and the presence of specific regulatory molecules. nih.govgatech.edu

Nitrogen Sources: The bacterium Methylobacterium sp. strain JS178 utilizes NDAB as a sole nitrogen source for growth. nih.govdtic.mil Comparative studies on its growth yield using different nitrogen sources have provided insight into the stoichiometry of nitrogen assimilation from NDAB. The growth yield when using NDAB was comparable to that when using nitrite (NO₂⁻) or ammonium (B1175870) (NH₄⁺) as the nitrogen source. nih.govscience.gov This indicates that one nitrogen equivalent is assimilated from each mole of NDAB, completing the nitrogen mass balance for the organism's growth. nih.govdtic.mil The presence of other, more easily accessible nitrogen sources, such as ammonia, nitrite, and nitrate, can inhibit the degradation of related parent compounds like RDX, suggesting that the expression of the necessary degradative enzymes is subject to nitrogen catabolite repression. gatech.edudtic.mil

Enzyme Regulation by Allantoin: A key factor influencing the kinetics of NDAB degradation is enzyme regulation by allantoin. nih.govwhiterose.ac.uk Allantoin is a central molecule in the storage and transport of nitrogen in plants and an intermediate in the purine catabolic pathway in microorganisms. nih.govdtic.mil Studies have shown that allantoin up-regulates the enzyme or enzymes responsible for the degradation of NDAB in Methylobacterium sp. strain JS178. nih.govdtic.milwhiterose.ac.uk This regulatory link suggests that the enzymatic machinery for NDAB degradation is part of a broader nitrogen-scavenging system in the bacterium, which is activated in the presence of specific nitrogen-containing compounds like allantoin. whiterose.ac.uk

Interactive Data Table: Growth Yield of Methylobacterium sp. strain JS178 This table summarizes the comparative growth yield of the bacterium on different nitrogen sources, demonstrating the efficiency of nitrogen assimilation from this compound.

| Nitrogen Source | Molar Concentration | Relative Growth Yield (%) | Nitrogen Equivalents Assimilated per Mole |

| This compound (NDAB) | Varies | 100 | 1 |

| Nitrite (NO₂⁻) | Varies | Comparable to NDAB | 1 |

| Ammonium (NH₄⁺) | Varies | Comparable to NDAB | 1 |

Computational and Theoretical Investigations of 4 Nitro 2,4 Diazabutanal Chemistry

Quantum Chemical Characterization of Reaction Intermediates

Quantum chemical calculations are instrumental in characterizing the transient species that appear during the chemical transformation of energetic materials. 4-Nitro-2,4-diazabutanal is a key ring-cleavage product formed during the alkaline hydrolysis and biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX). acs.orgdtic.milnih.gov Computational studies have been vital in predicting and confirming its formation alongside other products like nitrite (B80452), formaldehyde, and nitrous oxide. researchgate.net

During the hydrolysis of RDX, other novel intermediates that act as precursors to NDAB have been identified. acs.org Quantum chemical methods help in elucidating the structures and relative stabilities of these transient molecules. For instance, in the degradation pathway of RDX, intermediates such as 4,6-dinitro-2,4,6-triaza-hexanal and 5-hydroxy-4-nitro-2,4-diaza-pentanal have been proposed as direct precursors to this compound. acs.org The characterization of these intermediates is crucial for a complete understanding of the degradation mechanism.

Computational tools also allow for the calculation of various molecular properties of NDAB itself, providing a fundamental understanding of its chemical nature.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₅N₃O₃ | PubChem nih.gov |

| Molecular Weight | 119.08 g/mol | PubChem nih.gov |

| Exact Mass | 119.03309103 Da | PubChem nih.gov |

| IUPAC Name | N-(nitramidomethyl)formamide | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

This table is interactive. You can sort and filter the data.

Molecular Dynamics Simulations of Transformation Processes

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, including chemical transformations. mdpi.comdovepress.com By simulating the motion of atoms and molecules over time, MD can provide insights into reaction dynamics, solvent effects, and the conformational changes that molecules undergo during a reaction. mdpi.comrsc.org

In the context of nitramine chemistry, MD simulations can be applied to model the degradation of parent compounds like RDX and HMX in aqueous environments, tracking the interactions with solvent molecules and ions that lead to the formation of intermediates like this compound. These simulations can help visualize the dynamic pathway of ring cleavage and the subsequent stabilization or further reaction of the resulting fragments.

While MD is a widely used technique in many areas of chemistry, specific molecular dynamics simulation studies focusing exclusively on the transformation processes of this compound itself are not extensively detailed in available literature. However, the principles of MD are directly applicable to understanding its stability and subsequent degradation steps in various environmental conditions.

Prediction and Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has been successfully used to predict and model the reaction pathways and transition states involved in the formation of this compound. researchgate.netmdpi.com Studies on the alkaline hydrolysis of RDX and HMX show that the initial step is often a denitration, which destabilizes the cyclic structure and leads to ring cleavage. acs.orgresearchgate.net

The degradation pathway of RDX to NDAB under aerobic conditions involves sequential denitration followed by the cleavage of the triazine ring. researchgate.net In the case of HMX hydrolysis, computational models have predicted a pathway where the parent molecule undergoes transformation to produce key intermediates. mdpi.com One proposed pathway involves the reduction of a nitro group, followed by reaction with water to form an unstable α-hydroxy-alkylnitramine, which then undergoes ring cleavage to yield this compound. mdpi.com

Investigations into RDX hydrolysis have identified transient intermediates, providing strong evidence that initial denitration is sufficient to cause ring cleavage and subsequent decomposition to final products. acs.org The identification of these intermediates allows for the construction of detailed reaction pathway models.

Table 2: Key Intermediates in the Formation Pathway of this compound from RDX

| Intermediate Name | Molecular Formula | Role | Source |

|---|---|---|---|

| 4,6-dinitro-2,4,6-triaza-hexanal | C₃H₆N₄O₅ | Precursor | ACS Publications acs.org |

This table is interactive. You can sort and filter the data.

Structure-Reactivity Relationships in Nitramine Transformations

The relationship between molecular structure and chemical reactivity is a cornerstone of understanding chemical transformations. For nitramines like RDX and HMX, computational studies have elucidated several structural factors that govern their degradation to products like this compound. mdpi.com

Key factors influencing reactivity include charge distribution, steric hindrance, and electrostatic interactions. mdpi.com Theoretical calculations reveal that the nitrogen atoms of the nitro groups in RDX and HMX are positively charged, while the ring nitrogen atoms are negatively charged. mdpi.com This charge distribution makes the molecules susceptible to nucleophilic attack, such as by hydroxide (B78521) ions in alkaline hydrolysis, which can initiate the degradation sequence. The particular geometric configuration of RDX, where all three nitro groups are directed toward the same side of the molecule, makes them effective leaving groups in nucleophilic reactions. mdpi.comresearchgate.net

Furthermore, the stability of the parent nitramine ring and its susceptibility to cleavage are directly related to its structural and electronic properties. The introduction or removal of functional groups, such as the initial denitration, drastically alters the electronic landscape of the molecule, leading to bond cleavage and rearrangement. mdpi.comresearchgate.net By modeling these properties, computational chemistry provides a predictive framework for understanding why certain pathways are favored and how the structure of the parent nitramine dictates the formation of specific intermediates like this compound. mdpi.com

Advanced Analytical Methodologies for 4 Nitro 2,4 Diazabutanal Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4-nitro-2,4-diazabutanal in various matrices, including culture media and environmental samples. nih.govasm.orgcabidigitallibrary.org HPLC systems equipped with a photodiode array (PDA) detector are commonly used for the determination of NDAB concentrations. asm.org

One established HPLC method utilizes an AnionSep Ice-Ion-310 Fast organic acid column maintained at 35°C. asm.org The mobile phase typically consists of 1.73 mM sulfuric acid with a flow rate of 0.6 ml/min, under which conditions NDAB has a retention time of 8 minutes and is detected at 225 nm. asm.org Another approach employs a Hewlett-Packard 5890 series II gas chromatograph with a thermal conductivity detector and a QPlot column for the analysis of related compounds in biodegradation studies. nih.gov

In studies investigating the biodegradation of RDX, HPLC analysis has been instrumental in identifying and quantifying the formation of NDAB as a metabolite. nih.govcabidigitallibrary.org For instance, research on RDX degradation by various Rhodococcus species has consistently detected NDAB as a stable, dead-end metabolite. nih.gov The appearance of an HPLC peak corresponding to a synthesized NDAB standard confirms its presence in the samples. nih.gov

Liquid Chromatography (LC) serves as the separation front-end for more advanced detection methods like mass spectrometry. nih.gov The combination of LC with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity, which is essential for analyzing complex samples. nih.gov Different LC modes, such as reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC), can be employed to effectively separate NDAB from other components in a mixture before its introduction to the mass spectrometer. nih.gov

Table 1: HPLC Conditions for this compound Analysis An interactive data table based on the data in the text.

| Parameter | Value | Reference |

| Column | AnionSep Ice-Ion-310 Fast organic acid (6.5 by 150 mm) | asm.org |

| Column Temperature | 35°C | asm.org |

| Mobile Phase | 1.73 mM Sulfuric Acid | asm.org |

| Flow Rate | 0.6 ml/min | asm.org |

| Detection Wavelength | 225 nm | asm.org |

| Retention Time | 8 minutes | asm.org |

Mass Spectrometry for Identification and Structural Elucidation (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful tool for the definitive identification and structural elucidation of this compound. researchgate.netjmb.or.krresearchgate.net This technique is especially valuable in complex biological and environmental samples where trace amounts of the compound may be present. nih.gov

In the analysis of RDX biodegradation, LC-MS has been used to confirm the presence of NDAB as an intermediate metabolite. researchgate.netcabidigitallibrary.org The mass spectra of metabolites extracted from microbial cultures can confirm the presence of NDAB, which is typically detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. researchgate.netresearchgate.net For instance, the aerobic transformation product NDAB has been observed at an m/z of 119.4. researchgate.net

Ionization is a critical step in MS analysis. For NDAB, negative electrospray ionization (ES(-)) is often employed, which produces a deprotonated molecular ion [M-H]⁻. asm.org This allows for the determination of the molecular mass of the compound. Analysis of field soil samples has successfully used LC-MS to detect traces of NDAB, confirming its presence alongside RDX and other related compounds and providing evidence for the natural attenuation of cyclic nitramines. asm.org The mass spectrum of the field-detected compound was consistent with that of a known NDAB standard. asm.org

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural information by fragmenting the precursor ion and analyzing the resulting product ions. nih.gov This technique can help to distinguish between isomers and provide greater confidence in the identification of the compound. nih.gov In studies of RDX metabolism, LC-MS/MS has been used to detect trace amounts of NDAB and other metabolites in biological fluids like urine and plasma. tandfonline.com

Table 2: Mass Spectrometric Data for this compound An interactive data table based on the data in the text.

| Parameter | Value/Description | Reference |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | researchgate.netasm.orgcabidigitallibrary.org |

| Ionization Mode | Negative Electrospray Ionization (ES(-)) | asm.org |

| Observed Ion | [M-H]⁻ (deprotonated molecular ion) | asm.org |

| Detected m/z | 119.4 | researchgate.net |

| Molecular Formula | C₂H₅N₃O₃ | researchgate.netchemspider.com |

| Monoisotopic Mass | 119.033091 Da | chemspider.com |

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of molecules, and it has been instrumental in confirming the precise structure of this compound. researchgate.netasm.org Following its production and purification from the biotransformation of RDX by Rhodococcus sp. strain DN22, NMR analysis provided conclusive evidence for its chemical structure. asm.org

Both ¹H and ¹³C NMR spectroscopy have been employed. asm.org In one study, the structure of the metabolite was determined using ¹H NMR in deuterated dimethyl sulfoxide (B87167) (d6-DMSO). asm.org The resulting spectrum showed characteristic signals: a singlet at δ 12.45 ppm corresponding to the NHNO₂ proton, a singlet at δ 8.93 ppm for the NHCHO proton, a doublet at δ 8.06 ppm for the CHO proton, and a doublet at δ 4.70 ppm for the CH₂ group. asm.org The ¹³C NMR spectrum in the same solvent exhibited signals at δ 165.05 ppm for the carbonyl carbon (CHO) and δ 47.73 ppm for the methylene (B1212753) carbon (CH₂). asm.org

Further confirmation of the structure was achieved through elemental analysis, which was consistent with the molecular formula C₂H₅N₃O₃. asm.orgdtic.mil The combined data from NMR and elemental analysis rigorously identified the RDX metabolite as this compound, resolving earlier tentative identifications. asm.orgdtic.mil

Table 3: NMR Spectral Data for this compound in d6-DMSO An interactive data table based on the data in the text.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 12.45 | singlet | NHNO₂ | asm.org |

| ¹H | 8.93 | singlet | NHCHO | asm.org |

| ¹H | 8.06 | doublet | CHO | asm.org |

| ¹H | 4.70 | doublet | CH₂ | asm.org |

| ¹³C | 165.05 | - | CHO | asm.org |

| ¹³C | 47.73 | - | CH₂ | asm.org |

Emerging Spectroscopic and Hybrid Techniques for In-Situ Monitoring

The detection of this compound in contaminated environments is a key indicator of the natural attenuation of RDX. nih.govasm.org Consequently, there is a growing interest in developing methods for in-situ or real-time monitoring of this compound. While specific emerging techniques for the direct in-situ monitoring of NDAB are not extensively detailed in the provided context, the principles of related analytical advancements can be considered.

The universal production of NDAB through various biotic and abiotic pathways, including biodegradation and photolysis, suggests that its presence at contaminated sites could be a reliable marker for monitoring natural attenuation processes. asm.orgacs.org The development of robust analytical methods is crucial for this purpose. For instance, the detection of NDAB in contaminated soil and groundwater provides direct evidence of in-situ RDX transformation. canada.caasm.org

Hybrid techniques, such as the coupling of portable chromatographs with compact mass spectrometers, could offer field-deployable solutions for the rapid screening of contaminated sites for NDAB. Furthermore, advancements in spectroscopic probes, potentially based on fiber optics, could be explored for the in-situ detection of NDAB and other RDX degradation products. science.gov The development of such technologies would significantly enhance the ability to assess the extent of natural attenuation and the effectiveness of remediation efforts in real-time.

Environmental Biogeochemistry and Remediation Research Involving 4 Nitro 2,4 Diazabutanal

Role as a Persistent Intermediate in Environmental Systems

4-Nitro-2,4-diazabutanal (NDAB) is a significant aliphatic nitramine that emerges as a ring-cleavage metabolite from the degradation of the energetic compounds RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) and HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). nih.govnih.gov Its formation is a common feature of various biotic and abiotic degradation pathways of these explosives, including aerobic biodegradation by microorganisms, alkaline hydrolysis, and photolysis. nih.govnih.govasm.org

The widespread production of NDAB underscores its environmental relevance. nih.gov It has been detected in soil at ammunition manufacturing facilities contaminated with RDX and HMX, suggesting its role in the natural attenuation of these primary contaminants. nih.govnih.govasm.org For instance, a soil sample from an ammunition plant was found to contain not only RDX and HMX but also traces of NDAB, providing the first direct evidence of natural attenuation involving the ring cleavage of these cyclic nitramines. asm.org

Transformation Dynamics in Aquatic and Terrestrial Matrices

The transformation of this compound is influenced by the specific environmental matrix, with distinct dynamics observed in aquatic and terrestrial systems.

In terrestrial matrices , the fate of NDAB is largely governed by microbial activity. While some bacteria like Rhodococcus species produce NDAB as a final metabolite from RDX degradation, other soil microorganisms have demonstrated the ability to degrade it. nih.govnih.gov For example, the soil bacterium Methylobacterium sp. strain JS178 can utilize NDAB as a sole nitrogen source. nih.govnih.gov This suggests a potential for sequential biodegradation in soil, where one group of microorganisms transforms RDX to NDAB, and another group subsequently degrades NDAB. nih.govnih.gov The detection of NDAB in contaminated soils, alongside RDX and HMX, indicates that natural attenuation processes involving its formation are occurring. nih.govasm.org In one study, incubation of contaminated soil with Rhodococcus sp. strain DN22 led to the degradation of RDX and the production of NDAB. asm.org

In aquatic matrices , both biotic and abiotic processes contribute to the transformation of NDAB. It is produced during the alkaline hydrolysis of RDX and HMX, a process that can occur in contaminated groundwater with elevated pH. nih.govnih.govcanada.ca Photolysis, or the breakdown of compounds by light, is another significant abiotic pathway for NDAB formation from RDX in aqueous solutions. nih.govnih.govenviro.wikiacs.org The stability of NDAB in aquatic environments is a key consideration. Studies have shown that NDAB is relatively stable under typical ambient environmental conditions found in groundwater. rsc.org However, it can be degraded under specific conditions. For example, hydrolysis of NDAB can occur at a high pH (e.g., pH 12.3), leading to the formation of products like nitrous oxide, formaldehyde, ammonia, and formic acid. canada.ca Furthermore, certain aquatic microorganisms, including psychrophilic (cold-loving) bacteria isolated from marine sediments, have shown the ability to degrade cyclic nitramines and produce NDAB as an intermediate. nih.govoup.com

Strategies for Promoting Complete Mineralization of this compound

Given that this compound (NDAB) can persist as a dead-end metabolite in some environments, research has focused on strategies to achieve its complete mineralization to harmless end products like carbon dioxide and nitrous oxide. nih.govacs.org These strategies encompass both enhanced biological and advanced abiotic approaches.

Enhanced Biotic Degradation Approaches (e.g., microbial consortia, enzymatic remediation)

A promising strategy for the complete mineralization of RDX involves the sequential action of different microbial species. nih.govnih.gov While bacteria like Rhodococcus sp. strain DN22 can degrade RDX to NDAB, they are unable to break down NDAB further. nih.govnih.govdtic.mil However, other microorganisms have been identified that can degrade NDAB.

Methylobacterium sp. strain JS178: This soil bacterium can utilize NDAB as a sole source of nitrogen for growth, converting it to nitrous oxide (N₂O). nih.govnih.gov In laboratory experiments, this strain was able to mineralize the carbon from [¹⁴C]NDAB that was produced in situ from the degradation of [¹⁴C]RDX by Rhodococcus sp. strain DN22. nih.govnih.gov This demonstrates the potential for a two-stage bioremediation process involving a consortium of Rhodococcus and Methylobacterium.

Enzymatic Remediation: The initial breakdown of RDX leading to NDAB is often catalyzed by cytochrome P450 enzymes in aerobic bacteria. asm.orgdtic.mil For the subsequent degradation of NDAB, studies with P. chrysosporium have pointed to the involvement of manganese-dependent peroxidase (MnP) rather than lignin (B12514952) peroxidase. asm.org The degradation of NDAB can also be achieved through anaerobic enzymatic attack. google.comgoogle.com Enzymes such as diaphorase and xanthine (B1682287) oxidase have been implicated in the degradation of NDAB under anaerobic conditions. google.comdtic.mil

Table 1: Microbial Species Involved in the Degradation of this compound (NDAB)

| Microorganism | Type | Role in NDAB Degradation | Key Findings | Citations |

|---|---|---|---|---|

| Methylobacterium sp. strain JS178 | Bacterium | Utilizes NDAB as a nitrogen source | Degrades NDAB with concomitant growth and formation of nitrous oxide. | nih.govnih.gov |

| Phanerochaete chrysosporium | Fungus | Mineralizes NDAB | Degrades NDAB to nitrous oxide and significantly increases the overall mineralization of RDX to CO₂ when used after Rhodococcus. | asm.org |

| Rhodococcus sp. | Bacterium | Produces NDAB from RDX | Accumulates NDAB as a dead-end product. | nih.govnih.gov |

| Gordonia sp. KTR9 | Bacterium | Produces NDAB from RDX | Degrades RDX and produces NDAB as a stable metabolite. | nih.gov |

| Williamsia sp. KTR4 | Bacterium | Produces NDAB from RDX | Degrades RDX and produces NDAB as a stable metabolite. | nih.gov |

Advanced Abiotic Degradation Technologies (e.g., chemical hydrolysis, photolysis)

In addition to biological methods, abiotic technologies can be employed to degrade NDAB.

Chemical Hydrolysis: NDAB can be degraded through chemical hydrolysis, particularly under high pH conditions. google.comgoogle.com Studies have shown that at a pH of 12.3, NDAB can be hydrolyzed to products including nitrous oxide, formaldehyde, ammonia, and formic acid. canada.ca This process offers a potential chemical treatment method for NDAB-contaminated water.

Photolysis: Photolysis, the decomposition of molecules by light, has been identified as a mechanism for the formation of NDAB from RDX. asm.org While direct photolytic degradation of NDAB itself is less studied, the initial photodenitration of RDX at 350 nm has been shown to produce a similar suite of intermediates and end products as microbial degradation, including NDAB. acs.orggoogle.com

Monitoring and Detection in Contaminated Environments for Natural Attenuation Assessment

The presence of this compound (NDAB) in contaminated environments serves as a key indicator of the natural attenuation of RDX and HMX. nih.govasm.org Since NDAB is a ring-cleavage product, its detection provides direct evidence that the parent explosive compounds are being broken down. nih.govasm.org This is particularly significant because NDAB is not a byproduct of the synthesis of RDX or HMX.

Monitoring for NDAB and other metabolites is a crucial component of assessing the effectiveness of natural attenuation at contaminated sites. researchgate.netepa.gov The presence of NDAB in groundwater, for example, has been used as a line of evidence to document in situ RDX degradation. researchgate.net In a study at the Pantex Plant, NDAB was detected in a large portion of the RDX plume, alongside bacteria known to degrade both RDX and NDAB. researchgate.net

Analytical methods such as liquid chromatography-mass spectrometry (LC/MS) are used to detect and quantify NDAB in environmental samples. nih.govasm.org The stability of NDAB under typical environmental conditions makes it a reliable marker. rsc.org However, proper sample preservation techniques are important to ensure accurate measurements. rsc.org

The quantification of NDAB, in conjunction with the analysis of the parent compounds and other degradation products, allows for a more comprehensive understanding of the fate and transport of explosive contaminants and the progress of natural attenuation. researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The scientific inquiry into 4-Nitro-2,4-diazabutanal (NDAB) has been intrinsically linked to the study of the environmental degradation of the widely used explosive, hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). A pivotal academic contribution was the definitive identification and structural elucidation of NDAB as a major ring-cleavage product of RDX biodegradation. nih.govasm.org This discovery was crucial in piecing together the complex degradation pathways of RDX under both aerobic and anaerobic conditions.

Subsequent research further solidified the importance of NDAB by demonstrating its formation from another significant explosive, octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), through various biotic and abiotic processes, including alkaline hydrolysis and photolysis. nih.govmdpi.com The universal nature of its formation underscores its significance as a key environmental transformation product of these energetic materials.

A significant leap in understanding the biological mechanisms of NDAB formation came with the identification of the role of cytochrome P450 enzymes. pnas.org Studies revealed that these enzymes catalyze the initial denitration of RDX, leading to the formation of NDAB. pnas.org This enzymatic insight provided a molecular basis for the observed biodegradation pathways in various microorganisms.

Furthermore, the isolation and characterization of microbial strains capable of not only producing but also degrading NDAB have been a major focus of academic research. The identification of Methylobacterium sp. strain JS178, a bacterium capable of utilizing NDAB as a sole nitrogen source, was a landmark finding, suggesting a potential for the complete mineralization of RDX through sequential microbial action. nih.gov

The detection of NDAB in soil and groundwater at military sites has provided direct evidence of the natural attenuation of RDX in the environment, validating the relevance of laboratory findings to real-world contaminated ecosystems. asm.orgrsc.org

Table 1: Key Research Findings on this compound (NDAB)

| Research Finding | Significance | Key References |

|---|---|---|

| Identification and structural elucidation of NDAB | Established NDAB as a key metabolite in RDX degradation. | nih.govasm.org |

| Formation from HMX | Broadened the environmental relevance of NDAB. | nih.govmdpi.com |

| Role of cytochrome P450 enzymes | Uncovered the enzymatic basis for NDAB formation. | pnas.org |

| Isolation of NDAB-degrading bacteria | Demonstrated the potential for complete bioremediation. | nih.gov |

| Detection in contaminated environments | Confirmed the occurrence of natural attenuation of RDX. | asm.orgrsc.org |

Unresolved Research Questions and Knowledge Gaps

Despite the significant progress in understanding the role of this compound, several critical research questions and knowledge gaps remain. A primary area of uncertainty lies in the complete elucidation of the enzymatic pathways responsible for its degradation. While an amidohydrolase has been implicated in the degradation of NDAB by Methylobacterium sp. strain JS178, the specific enzymes and the complete catabolic pathway have yet to be fully characterized. nih.gov

The fate of NDAB under strictly anoxic conditions is another area that warrants further investigation. While primarily considered a product of aerobic RDX degradation, its detection under anaerobic conditions suggests that our understanding of its formation and degradation in different redox environments is incomplete. jmb.or.kr

Furthermore, the potential for the formation of other, yet unidentified, derivatives of NDAB during the degradation of RDX and HMX presents a knowledge gap. The tentative identification of a hydroxylated NDAB derivative highlights the need for more comprehensive analytical studies to fully map the transformation pathways of these explosives. jmb.or.kr

The widespread environmental occurrence and persistence of NDAB are also not fully understood. While it has been detected at some contaminated sites, the factors controlling its transport, fate, and bioavailability in different soil and groundwater systems require more detailed investigation. rsc.org The development of standardized and robust analytical methods for the routine monitoring of NDAB in environmental samples is crucial to address this gap.

Finally, the synthesis of analytical grade NDAB remains a challenge, hindering research efforts that require a pure standard for quantification and toxicological studies. asm.org

Table 2: Unresolved Research Questions Concerning this compound (NDAB)

| Research Question | Implication |

|---|---|

| What are the specific enzymes and complete metabolic pathways for NDAB degradation? | Essential for developing targeted bioremediation strategies. |

| What is the mechanism of NDAB formation and degradation under anoxic conditions? | Crucial for understanding its fate in diverse contaminated environments. |

| Do other significant NDAB derivatives form during explosive degradation? | Important for a complete understanding of the environmental impact of RDX and HMX. |

| What are the key factors governing the environmental persistence and transport of NDAB? | Necessary for accurate risk assessment and management of contaminated sites. |

| How can the synthesis of analytical grade NDAB be improved? | Critical for facilitating further research and standardization of analytical methods. |

Promising Avenues for Future Chemical and Environmental Research

The existing body of knowledge on this compound opens up several promising avenues for future research that could have significant implications for environmental science and chemistry. A primary focus for future work should be the development of enhanced bioremediation strategies that specifically target NDAB. This could involve the bioaugmentation of contaminated sites with known NDAB-degrading microorganisms like Methylobacterium sp. JS178 or the application of their purified enzymes. nih.gov

Investigating the genetic basis of NDAB degradation is another critical research direction. Identifying the genes encoding the key degradative enzymes could enable the development of genetically engineered microorganisms with enhanced bioremediation capabilities. The link between NDAB degradation and the purine (B94841) catabolic pathway in Methylobacterium sp. JS178 provides a specific and promising starting point for such molecular investigations. nih.gov

The development of sensitive and selective analytical methods for the routine detection and quantification of NDAB in environmental matrices is paramount. This would not only facilitate more accurate site characterization and risk assessment but also enable the effective monitoring of bioremediation efforts. The synthesis of isotopically labeled NDAB standards would be invaluable for these analytical advancements.

Furthermore, exploring the potential for co-metabolism of NDAB with other common co-contaminants at military sites could lead to more efficient and holistic remediation approaches. Understanding the interactions between different degradation pathways is essential for designing effective in-situ bioremediation strategies.

Finally, a deeper investigation into the abiotic degradation pathways of NDAB, such as its hydrolysis under different pH and temperature conditions, could inform the development of chemical treatment technologies as a complementary approach to bioremediation. google.com

Table 3: Promising Future Research Avenues for this compound (NDAB)

| Research Avenue | Potential Impact |

|---|---|

| Development of NDAB-specific bioremediation technologies | More effective and targeted cleanup of explosive-contaminated sites. |

| Elucidation of the genetics of NDAB degradation | Potential for engineering more efficient bioremediation agents. |

| Advanced analytical method development | Improved environmental monitoring and risk assessment. |

| Investigation of co-metabolism with other contaminants | Development of more comprehensive and efficient remediation strategies. |

| Detailed study of abiotic degradation mechanisms | Informing the design of chemical treatment technologies. |

Q & A

Q. How can 4-nitro-2,4-diazabutanal be reliably identified and characterized in environmental samples?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect and quantify the compound.

- Compare spectroscopic data (e.g., NMR, IR ) with reference libraries like SciFinder or Reaxys to confirm structural identity .

- Include melting points and [α]D values (if applicable) alongside literature data for cross-validation .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

Methodological Answer:

- Follow ring-cleavage reactions of RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) under aerobic and alkaline conditions to mimic natural degradation pathways .

- Document reaction parameters (pH, temperature, microbial strains if applicable) and validate yields using gas chromatography (GC) or HPLC .

- For replication, provide detailed procedures, including raw data tables for key intermediates in appendices .

Q. How can researchers distinguish this compound from structurally similar degradation products?

Methodological Answer:

- Employ tandem mass spectrometry (MS/MS) to isolate fragmentation patterns unique to the compound.

- Cross-reference with abiotic transformation studies (e.g., RDX under alkaline conditions) to rule out co-eluting byproducts like methylenedinitramine (MEDINA) .

Advanced Research Questions

Q. How do microbial degradation pathways of this compound vary between aerobic and anaerobic environments?

Methodological Answer:

- Conduct comparative microbial assays using strains like Methylobacterium sp. JS178 (aerobic) and Phanerochaete chrysosporium (anaerobic) to track mineralization products (e.g., CO₂ , nitrate ) .

- Use isotopic labeling (¹⁵N) to trace nitrogen flow during degradation and confirm pathway divergence .

- Address uncertainties by repeating experiments under controlled redox potentials and reporting error margins .

Q. What experimental designs resolve contradictions in degradation kinetics observed across studies?

Methodological Answer:

- Standardize variables such as pH , temperature , and microbial consortia to isolate confounding factors .

- Perform statistical meta-analysis of published degradation rates, highlighting methodological differences (e.g., abiotic vs. biotic conditions) .

- Include raw data tables in appendices to enable cross-study validation .

Q. How can researchers model the environmental persistence of this compound in contaminated soils?

Methodological Answer:

- Combine batch sorption experiments with soil columns to measure adsorption coefficients (Kd) and leaching potential.

- Integrate kinetic modeling (e.g., first-order decay rates) with site-specific variables (organic matter content, microbial activity) .

- Validate models using field data from RDX-contaminated sites, explicitly stating assumptions and uncertainties .

Data Reporting and Analysis Guidelines

- Raw Data Management: Large datasets (e.g., GC-MS chromatograms) should be archived in appendices, while processed data critical to conclusions must appear in the main text .

- Contradictory Findings: Explicitly analyze discrepancies (e.g., variable degradation rates) by evaluating methodological differences (e.g., microbial strain specificity, pH conditions) .

- Reproducibility: Provide step-by-step synthesis protocols and characterization data (NMR shifts, IR peaks) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.